molecular formula C18H14N4OS B12113462 N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide

Cat. No.: B12113462
M. Wt: 334.4 g/mol
InChI Key: SJPFVAAGPXNHEK-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the thiophene and imidazo[1,2-a]pyrimidine moieties in its structure makes it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles to minimize waste and environmental impact. Techniques such as solvent-free reactions and the use of recyclable catalysts are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include the inhibition of cyclooxygenase-2 (COX-2), which is associated with its anti-inflammatory effects .

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H14N4OS/c1-12-5-7-13(8-6-12)15-16(21-17(23)14-4-2-11-24-14)22-10-3-9-19-18(22)20-15/h2-11H,1H3,(H,21,23)

InChI Key

SJPFVAAGPXNHEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CS4

Origin of Product

United States

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